molecular formula C55H65N7O8S B12431414 Sniper(AR)-51

Sniper(AR)-51

Cat. No.: B12431414
M. Wt: 984.2 g/mol
InChI Key: YKLNRBANSQLMHA-JWWZLTTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sniper(AR)-51 is a compound designed to target the androgen receptor (AR) for degradation via the ubiquitin-proteasome system. This compound is part of a class of molecules known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are used to induce selective degradation of target proteins. This compound has shown promise in reducing AR protein levels in AR-positive cell lines, making it a potential therapeutic agent for diseases such as prostate cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(AR)-51 involves the conjugation of a high-affinity inhibitor of the inhibitor of apoptosis protein (IAP) with a potent AR antagonist. The process typically includes the following steps:

    Synthesis of IAP Inhibitor: The IAP inhibitor is synthesized using standard organic synthesis techniques, often involving multiple steps of protection, deprotection, and coupling reactions.

    Synthesis of AR Antagonist: The AR antagonist is synthesized separately, also using standard organic synthesis methods.

    Conjugation: The IAP inhibitor and AR antagonist are then chemically linked using a suitable linker molecule. This step often involves amide bond formation or click chemistry reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of the IAP inhibitor and AR antagonist, followed by their conjugation in a controlled environment. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Sniper(AR)-51 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Sniper(AR)-51 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study protein degradation pathways and the role of AR in cellular processes.

    Biology: Employed in research on AR-positive cell lines to investigate the effects of AR degradation on cell proliferation and survival.

    Medicine: Potential therapeutic agent for treating AR-related diseases such as prostate cancer. It can be used to reduce AR levels in cancer cells, thereby inhibiting their growth.

    Industry: May be used in the development of new drugs targeting AR and other proteins involved in disease pathways.

Mechanism of Action

Sniper(AR)-51 exerts its effects by inducing the ubiquitination and subsequent proteasomal degradation of the androgen receptor. The compound binds to both the AR and the IAP, bringing them into close proximity. This interaction facilitates the transfer of ubiquitin molecules from the IAP to the AR, marking it for degradation by the proteasome. The degradation of AR leads to a decrease in AR-mediated signaling pathways, which can inhibit the growth and proliferation of AR-positive cancer cells.

Comparison with Similar Compounds

Sniper(AR)-51 is unique in its ability to selectively degrade the androgen receptor via the ubiquitin-proteasome system. Similar compounds include:

    PROTACs (Proteolysis-Targeting Chimeras): These molecules also induce protein degradation but often use different E3 ligases and target proteins.

    IAP Antagonists: Compounds that inhibit IAPs but do not necessarily induce protein degradation.

    AR Antagonists: Molecules that inhibit AR activity without inducing its degradation.

Compared to these compounds, this compound offers the advantage of targeted protein degradation, which can lead to more effective and sustained inhibition of AR signaling.

Properties

Molecular Formula

C55H65N7O8S

Molecular Weight

984.2 g/mol

IUPAC Name

(2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[4-[[3-cyano-4-(4-cyanophenyl)-2,5-dimethylpyrrol-1-yl]methyl]phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide

InChI

InChI=1S/C55H65N7O8S/c1-37(58-4)53(64)60-51(43-10-6-5-7-11-43)55(65)61-23-9-14-49(61)54-59-48(36-71-54)52(63)44-12-8-13-46(32-44)70-31-29-68-27-25-66-24-26-67-28-30-69-45-21-17-41(18-22-45)35-62-38(2)47(34-57)50(39(62)3)42-19-15-40(33-56)16-20-42/h8,12-13,15-22,32,36-37,43,49,51,58H,5-7,9-11,14,23-31,35H2,1-4H3,(H,60,64)/t37-,49-,51-/m0/s1

InChI Key

YKLNRBANSQLMHA-JWWZLTTOSA-N

Isomeric SMILES

CC1=C(C(=C(N1CC2=CC=C(C=C2)OCCOCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)[C@@H]5CCCN5C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C)C7=CC=C(C=C7)C#N)C#N

Canonical SMILES

CC1=C(C(=C(N1CC2=CC=C(C=C2)OCCOCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)C5CCCN5C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C)C7=CC=C(C=C7)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.